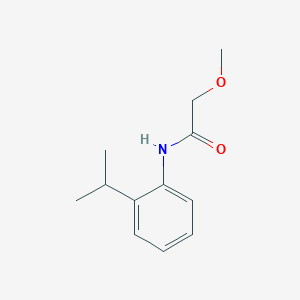![molecular formula C20H24N2O B5873829 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of neuroscience, pharmacology, and biochemistry due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves its binding to the dopamine transporter protein. This compound binds to the protein at a specific site, preventing the uptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effect on the dopamine transporter, this compound has been shown to have an effect on other proteins and receptors in the brain, such as the serotonin transporter and the sigma-1 receptor. This compound has also been found to have an effect on the immune system, specifically on the function of macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its specificity for the dopamine transporter. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using this compound is its potential for off-target effects on other proteins and receptors in the brain. This can complicate the interpretation of results and make it difficult to draw conclusions about the specific role of dopamine in a given condition.
Zukünftige Richtungen
There are many potential future directions for research on 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of more specific and selective dopamine transporter inhibitors, which could have implications for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of this compound's effects on other proteins and receptors in the brain, which could provide insights into the complex interactions between neurotransmitters and their receptors. Finally, there is potential for research on the use of this compound in combination with other drugs or therapies, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis method for 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 4-(1-pyrrolidinyl)aniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential use in scientific research. One of the major areas of interest is neuroscience, where this compound has been shown to have an effect on the dopamine transporter, a protein that regulates the levels of dopamine in the brain. This compound has been found to inhibit the uptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has potential implications for the treatment of Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
4-propan-2-yl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)16-5-7-17(8-6-16)20(23)21-18-9-11-19(12-10-18)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSWLDMNDMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)

![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)


